Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

Beschreibung

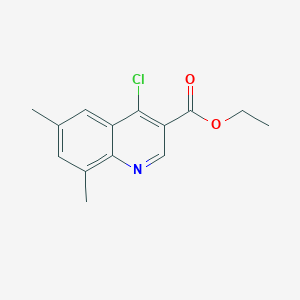

Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (CAS: 31602-09-2) is a halogenated quinoline derivative with the molecular formula C₁₄H₁₄ClNO₂ and a molecular weight of 263.72 g/mol . Its structure features a quinoline backbone substituted with a chlorine atom at position 4, methyl groups at positions 6 and 8, and an ethyl ester group at position 2. Key identifiers include:

This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate. Its chlorine and methyl substituents enhance reactivity in coupling reactions, such as nucleophilic aromatic substitutions, to generate bioactive molecules .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)5-8(2)6-10(13)12(11)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCJKSWVYYUBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391717 | |

| Record name | ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-09-2 | |

| Record name | ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate typically involves the reaction of 4-chloro-6,8-dimethylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

Wirkmechanismus

The mechanism of action of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline derivatives with halogen and alkyl substitutions are widely studied for their electronic and steric effects. Below is a detailed comparison of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: The 6,8-dimethyl groups in the target compound increase steric bulk compared to mono-methyl analogs (e.g., CAS 37041-32-0), reducing reaction rates in SNAr mechanisms but improving thermal stability . Chlorine vs. Hydroxyl: Replacement of Cl with OH (CAS 77156-77-5) decreases electrophilicity, making the compound more suitable for coordination chemistry . Fluorine Substitution (CAS 150258-20-1): Fluorine’s electronegativity enhances reactivity in cross-coupling reactions, though it may reduce bioavailability due to metabolic stability .

Synthetic Utility: this compound is favored in Pd-catalyzed couplings (e.g., with aminophenols) due to its balanced electronic profile . Derivatives like Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS 338954-49-7) exhibit divergent regioselectivity in Suzuki-Miyaura reactions, attributed to methyl group positioning .

Research Implications

This compound’s versatility stems from its tunable steric and electronic properties. Future studies could explore:

- Biological Activity: Screening against kinase targets, leveraging its quinoline core .

- Green Chemistry : Optimizing solvent-free syntheses to reduce environmental impact .

This compound and its analogs remain critical tools in medicinal chemistry, underscoring the importance of substituent engineering in drug discovery.

Biologische Aktivität

Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (CAS Number: 31602-09-2) is a compound belonging to the quinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₁₄H₁₄ClN₁O₂

- Molecular Weight : Approximately 270.72 g/mol

- Structure : It features a quinoline core with an ethyl ester and a chlorine substituent at the 4-position, which enhances its reactivity and solubility in organic solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Quinoline derivatives are often explored for their potential to combat various pathogens due to their ability to interact with biological targets such as enzymes and receptors. For example, studies have shown that compounds in this class can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to antimicrobial activity, early research suggests that this compound may possess anti-inflammatory properties. Quinoline derivatives have been investigated for their ability to reduce inflammation in various disease models. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve modulation of inflammatory pathways .

The mechanism of action of this compound primarily involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects depending on the targeted enzyme or receptor .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives similar to this compound:

- Antimicrobial Study : A study demonstrated that a related quinoline derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .

- Inflammation Model : In an animal model of inflammation, a compound structurally related to this compound significantly reduced inflammatory markers compared to control groups .

- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival, thus highlighting its potential as a therapeutic agent .

Comparative Analysis with Other Quinoline Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substitution at position 4 | Antimicrobial and anti-inflammatory |

| Ethyl 8-methylquinoline-3-carboxylate | Methyl substitution instead of chlorine | Lesser antimicrobial activity |

| Ethyl 6-methoxyquinoline-3-carboxylate | Methoxy group at position 6 | Enhanced solubility but variable activity |

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing potential pharmaceutical agents targeting infectious diseases and cancer. Its unique structure allows for modifications that can enhance biological activity while minimizing toxicity .

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves chlorination and esterification steps. For example, chlorination of quinoline precursors using POCl₃ under reflux (3–5 hours) is common . Subsequent esterification may employ ethanol in the presence of acid catalysts. Optimization includes monitoring reaction progress via TLC and adjusting reflux duration or stoichiometric ratios of POCl₃ to precursor. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) ensures high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups at C6/C8, chlorine at C4) by analyzing coupling constants and chemical shifts .

- IR Spectroscopy : To verify ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl groups (if present) .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation .

Q. How should researchers handle stability and storage of this compound?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light, as these can degrade the quinoline core . Pre-purify via recrystallization (e.g., ethanol/water) to remove reactive impurities .

Q. What solvents and conditions are suitable for crystallization?

Polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures are preferred. Slow evaporation at 4°C promotes single-crystal growth. For X-ray diffraction, ensure crystals are free of solvent inclusions .

Q. How can purity be assessed post-synthesis?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities. Melting point analysis (compared to literature values) and elemental analysis (%C, %H, %N) further validate purity .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl groups at C6/C8) influence regioselectivity in further functionalization?

Methyl groups at C6/C8 sterically hinder electrophilic substitution at adjacent positions. For example, nitration or halogenation favors C5 due to decreased steric bulk compared to C7 . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What contradictions arise in interpreting NMR data for derivatives, and how can they be resolved?

Overlapping signals (e.g., methyl protons in crowded regions) may lead to misassignment. Use DEPT-135 or 2D NMR (COSY, HSQC) to distinguish adjacent protons/carbons . Cross-validation with X-ray crystallography (e.g., SHELXL refinement ) resolves ambiguities in substituent positioning.

Q. How does the compound’s stability vary under acidic/basic conditions?

The ester group is labile under strong bases (e.g., NaOH), leading to hydrolysis to the carboxylic acid. In acidic conditions (pH < 3), the quinoline nitrogen may protonate, altering solubility. Stability studies via pH-dependent UV-Vis spectroscopy (monitoring λmax shifts) quantify degradation kinetics .

Q. What strategies mitigate by-product formation during halogenation or alkylation?

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like dihalogenation .

- Protecting Groups : Temporarily protect the ester with tert-butyl groups to prevent nucleophilic attack .

- Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to enhance selectivity in Friedel-Crafts alkylation .

Q. How can computational methods aid in predicting biological activity or reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.